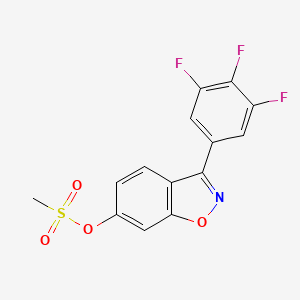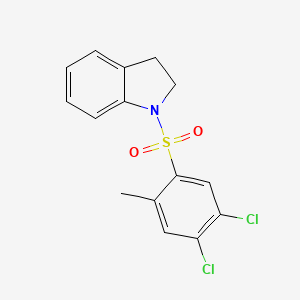![molecular formula C15H18N4O4S2 B12183790 [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12183790.png)
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a thiadiazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with 4-(methylsulfonyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The thiadiazole ring can undergo reduction to form a dihydrothiadiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 4-(4-Hydroxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
Preliminary studies suggest that this compound may have anti-inflammatory and anti-cancer properties. It is being investigated for its potential to inhibit specific enzymes and pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone
- [4-(4-Methylsulfonyl)phenyl]-1,2,3-thiadiazol-5-yl]methanone
Uniqueness
What sets [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of functional groups. The presence of both a methoxyphenyl and a methylsulfonylpiperazine moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N4O4S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H18N4O4S2/c1-23-12-5-3-11(4-6-12)13-14(24-17-16-13)15(20)18-7-9-19(10-8-18)25(2,21)22/h3-6H,7-10H2,1-2H3 |
InChI Key |
RFFOLEFCEIOQRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12183714.png)
![9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B12183718.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B12183724.png)
![methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate](/img/structure/B12183727.png)
![4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12183733.png)

![N-(2-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12183740.png)
![N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12183748.png)

![4,7-dimethoxy-1-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B12183756.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12183760.png)
![ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12183770.png)
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one](/img/structure/B12183774.png)
